1-Oxidopyridin-1-ium;2,4,6-trinitrophenol
CAS No.: 1152-90-5
Cat. No.: VC5440871
Molecular Formula: C11H8N4O8
Molecular Weight: 324.205
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152-90-5 |
---|---|
Molecular Formula | C11H8N4O8 |
Molecular Weight | 324.205 |
IUPAC Name | 1-oxidopyridin-1-ium;2,4,6-trinitrophenol |
Standard InChI | InChI=1S/C6H3N3O7.C5H5NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-6-4-2-1-3-5-6/h1-2,10H;1-5H |
Standard InChI Key | KOYPNCCUZBJTLI-UHFFFAOYSA-N |
SMILES | C1=CC=[N+](C=C1)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Composition
Molecular Architecture
1-Oxidopyridin-1-ium;2,4,6-trinitrophenol consists of two distinct moieties:
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Pyridine-N-oxide (1-Oxidopyridin-1-ium): A six-membered aromatic ring with one oxygen atom bonded to the nitrogen, forming a polarized N→O group . This modification enhances the pyridine ring’s reactivity, enabling participation in charge-transfer complexes and coordination chemistry .
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2,4,6-Trinitrophenol (Picric Acid): A phenolic compound substituted with three nitro groups at the 2, 4, and 6 positions, conferring strong acidic (pKa ≈ 0.3) and explosive properties.
The two components likely form an ion pair or co-crystal structure, stabilized by electrostatic interactions between the pyridinium cation and picrate anion. The Standard InChIKey (KOYPNCCUZBJTLI-UHFFFAOYSA-N
) confirms this duality.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₈N₄O₈ |
Molecular Weight | 324.205 g/mol |
IUPAC Name | 1-oxidopyridin-1-ium;2,4,6-trinitrophenol |
SMILES | C1=CC=[N+](C=C1)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
InChI | InChI=1S/C6H3N3O7.C5H5NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-6-4-2-1-3-5-6/h1-2,10H;1-5H |
Physicochemical Properties
Solubility and Dissociation
While solubility data for the hybrid compound are unavailable, picric acid is sparingly soluble in water (12–14 g/L at 20°C) but forms highly soluble salts with metals or organic cations. Pyridine-N-oxide derivatives exhibit enhanced water solubility due to their ionic character, suggesting potential aqueous applications .
Table 2: Comparative Properties of Components
Component | Water Solubility | pKa | Thermal Stability |
---|---|---|---|
Picric Acid | 12–14 g/L | ~0.3 | Decomposes >150°C |
Pyridine-N-oxide | Miscible | 0.7–1.2 | Stable to 250°C |
Synthesis and Production
Hypothetical Synthesis Routes
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Acid-Base Reaction: Proton transfer from picric acid to pyridine-N-oxide, forming an ionic pair .
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Co-crystallization: Mixing equimolar solutions of pyridine-N-oxide and picric acid in a polar solvent (e.g., ethanol), followed by slow evaporation .
Challenges in Purification
Picric acid’s propensity to form explosive metal picrates complicates isolation. Chromatographic methods using non-metallic columns (e.g., silica gel) are recommended .
Applications and Uses
Explosives and Energetic Materials
Picric acid’s trinitro groups confer high explosive velocity (~7,350 m/s), historically utilized in artillery shells and detonators. The pyridinium moiety may alter sensitivity profiles, potentially improving handling safety—a hypothesis requiring validation.
Chemical Sensing
Pyridine-N-oxide polymers exhibit fluorescence quenching in the presence of nitroaromatics . Functionalizing such polymers with picrate anions could enable selective detection of amines or metal ions via indicator displacement assays .
Biomedical Research
Picric acid’s use in histology (e.g., Bouin’s fixative) is well-documented. The hybrid compound’s enhanced solubility might improve tissue penetration, though toxicity risks necessitate caution.
Metabolism and Pharmacokinetics
Biotransformation Pathways
Picric acid undergoes nitro group reduction to picramic acid, followed by acetylation or glucuronidation. Pyridine-N-oxide is metabolized via cytochrome P450-mediated oxidation to pyridine, which is further processed into N-methylpyridinium .
Tissue Distribution
Radiolabeling studies in rodents show picric acid accumulation in blood, liver, and kidneys, with a half-life of 8–12 hours. The hybrid compound’s larger size may alter biodistribution, potentially increasing retention in fatty tissues.
Environmental Impact and Degradation
Ecotoxicity
Picric acid is classified as a persistent organic pollutant, with LC₅₀ values of 2.5 mg/L (Daphnia magna) and 4.7 mg/L (Danio rerio). The pyridinium group’s cationic nature may enhance soil adsorption, reducing aquatic bioavailability but increasing terrestrial contamination risks .
Remediation Strategies
Advanced oxidation processes (e.g., Fenton’s reagent) effectively degrade picric acid into less harmful nitrophenols. Bioremediation using Rhodococcus spp. shows promise for nitroaromatic breakdown.
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